molecular formula C55H71ClN5O3P B14761627 Cyanine5.5 phosphoramidite, 5'-terminal

Cyanine5.5 phosphoramidite, 5'-terminal

Cat. No.: B14761627
M. Wt: 916.6 g/mol
InChI Key: GECQYBXOGKSPTM-UHFFFAOYSA-N
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Description

Cyanine5.5 phosphoramidite, 5’-terminal, is a fluorophore with an emission in the far-red range of the spectrum. This compound is particularly useful in multiplex quantitative polymerase chain reaction (qPCR) and is often utilized in commercial six-channel qPCR instruments. It can be used for the synthesis of 5’-labeled oligonucleotides by direct labeling in an oligonucleotide synthesizer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5.5 phosphoramidite, 5’-terminal, is synthesized through a series of chemical reactions involving the attachment of a phosphoramidite functional group to a secondary carbon atom. This structure provides extra stability against Arbuzov rearrangement, maintaining coupling performance over a longer storage time in oligonucleotide synthesizers compared to phosphoramidites derived from primary alcohols.

Industrial Production Methods

The industrial production of Cyanine5.5 phosphoramidite, 5’-terminal, involves the use of oligonucleotide synthesizers for direct labeling. The coupling time recommended for this process is approximately three minutes . The compound is then purified and stored under specific conditions to maintain its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions

Cyanine5.5 phosphoramidite, 5’-terminal, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The phosphoramidite functional group reacts with nucleophiles to form stable phosphite triesters, which are subsequently oxidized to phosphates.

Common Reagents and Conditions

Common reagents used in the synthesis of Cyanine5.5 phosphoramidite, 5’-terminal, include acetonitrile as a diluent and ammonium hydroxide for deprotection . The coupling conditions typically involve a six-minute coupling time, and deprotection is recommended for 48 hours at 4°C or 24 hours at room temperature .

Major Products Formed

The major products formed from the reactions involving Cyanine5.5 phosphoramidite, 5’-terminal, are 5’-labeled oligonucleotides. These labeled oligonucleotides are used in various applications, including qPCR and near-infrared imaging .

Scientific Research Applications

Cyanine5.5 phosphoramidite, 5’-terminal, has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of labeled oligonucleotides for various analytical techniques.

    Biology: Employed in multiplex qPCR for the detection and quantification of nucleic acids.

    Medicine: Utilized in near-infrared imaging for diagnostic purposes.

    Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of Cyanine5.5 phosphoramidite, 5’-terminal, involves its ability to emit fluorescence in the far-red range of the spectrum. This property makes it suitable for use in qPCR and near-infrared imaging. The phosphoramidite functional group provides stability and facilitates the coupling process during the synthesis of labeled oligonucleotides.

Comparison with Similar Compounds

Cyanine5.5 phosphoramidite, 5’-terminal, is part of the cyanine dye family, which includes Cyanine3, Cyanine5, and their analogues Cyanine3.5 and Cyanine5.5 . These compounds differ in the number of carbons in the conjugated polyene linkage. Cyanine5.5 phosphoramidite, 5’-terminal, is unique due to its emission in the far-red range and its stability against Arbuzov rearrangement.

List of Similar Compounds

  • Cyanine3 phosphoramidite
  • Cyanine5 phosphoramidite
  • Cyanine3.5 phosphoramidite
  • Cyanine5.5 phosphoramidite

Properties

Molecular Formula

C55H71ClN5O3P

Molecular Weight

916.6 g/mol

IUPAC Name

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H

InChI Key

GECQYBXOGKSPTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-]

Origin of Product

United States

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